N-(2-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanylacetamide linker and a 2-fluorophenyl substituent. The core structure comprises a fused thiophene-pyrimidine ring system substituted at position 3 with a (3-methoxyphenyl)methyl group and at position 2 with a sulfanylacetamide moiety. This compound shares structural motifs with kinase inhibitors and intermediates in polycyclic heterocycle synthesis, though its specific biological activity remains uncharacterized in the provided evidence. Its molecular formula is inferred as C23H19FN3O3S2, with a molecular weight of approximately 486.0 g/mol (based on the chloro analog in ) .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-29-15-6-4-5-14(11-15)12-26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-17-8-3-2-7-16(17)23/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTMLQXYPSVDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a thienopyrimidine core with multiple substituents that enhance its biological activity. The presence of the fluorophenyl and methoxyphenyl groups is particularly noteworthy as they influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Thienopyrimidine derivatives have been documented for their antimicrobial properties. For instance, compounds containing the pyrimidine moiety often show significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- A specific study indicated that related thienopyrimidine compounds demonstrated high antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 66 µM to lower values depending on the substituents .
-
Anticancer Properties :
- The thienopyrimidine scaffold is recognized for its potential in cancer therapy. Compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer models .
- Research highlights that derivatives of this compound can act as inhibitors of MDM2, a critical protein in cancer progression, leading to tumor regression in vivo .
- Enzyme Inhibition :
Case Studies
Several studies have investigated the biological activity of thienopyrimidine derivatives:
- Study 1 : A series of thienopyrimidine compounds were synthesized and tested for their antibacterial activity against E. coli and S. aureus. The results showed that specific substitutions at the 3 and 4 positions significantly enhanced antimicrobial efficacy .
- Study 2 : In a pharmacological study, a related thienopyrimidine derivative exhibited potent anticancer activity through modulation of cell cycle progression and induction of apoptosis in cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that:
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation is critical for modulating the compound’s electronic properties and bioavailability.
Key Findings :
-
Sulfoxide formation occurs selectively under mild conditions, while sulfones require stronger oxidants.
-
The electron-withdrawing fluorophenyl group stabilizes the sulfone product, enhancing reaction yields.
Reduction of the 4-Oxo Group
The 4-oxo group in the thienopyrimidine core can be reduced to a hydroxyl or methylene group, altering hydrogen-bonding interactions.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | 4-Hydroxy-3,4-dihydrothieno[3,2-d]pyrimidine derivative | |
| Borane-mediated reduction | NaBH₄, THF, 0°C | 4-Methylene-thieno[3,2-d]pyrimidine |
Key Findings :
-
NaBH₄ selectively reduces the 4-oxo group without affecting the acetamide or fluorophenyl substituents.
-
Catalytic hydrogenation preserves stereochemistry at the 4-position.
Nucleophilic Aromatic Substitution at the Fluorophenyl Ring
The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic substitution, enabling derivatization.
Key Findings :
-
Substitution occurs predominantly at the ortho position relative to the fluorine atom due to steric and electronic effects.
-
Azide intermediates enable further functionalization via Huisgen cycloaddition .
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-({3-[(3-Methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid | |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C | Sodium salt of the carboxylic acid |
Key Findings :
-
Acidic conditions yield the free carboxylic acid, while basic hydrolysis produces water-soluble salts.
-
The methoxyphenylmethyl group remains intact under these conditions.
Demethylation of the Methoxy Group
The 3-methoxyphenylmethyl substituent can undergo demethylation to form a phenol derivative, enhancing polarity.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| BBr₃-mediated cleavage | BBr₃, CH₂Cl₂, -78°C | 3-Hydroxyphenylmethyl derivative |
Key Findings :
-
Boron tribromide selectively cleaves the methoxy group without degrading the thienopyrimidine core.
Coupling Reactions via the Thienopyrimidine Core
The thieno[3,2-d]pyrimidine core participates in cross-coupling reactions for further functionalization.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 2-Aryl-thieno[3,2-d]pyrimidine derivatives |
Key Findings :
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidinone Derivatives
Key Observations:
Core Structure Variations: The target compound and its analogs () retain the thieno[3,2-d]pyrimidin-4-one core, critical for π-π stacking interactions in kinase binding . Substitutions at position 3 (R1) modulate steric and electronic properties. For example, the (3-methoxyphenyl)methyl group enhances lipophilicity compared to the 4-chlorophenyl group in .
Acetamide Substituent Effects :
- The 2-fluorophenyl group (target compound) offers moderate electronegativity and metabolic stability compared to bulkier groups like 2-(trifluoromethyl)phenyl () or halogenated aryl rings () .
- Chlorine () increases molecular weight and lipophilicity (ClogP ~3.5) versus fluorine (ClogP ~2.8), impacting bioavailability .
Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution of a thienopyrimidinone chloride with 2-fluoroacetamide derivatives, as seen in analogous procedures (yields: 57–74%) . highlights the use of anhydrous K2CO3 in acetone for similar sulfanylacetamide couplings .
Table 2: Physicochemical and Spectroscopic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
